Levothyroxine sodium monohydrate

Catalog No.
S3722868
CAS No.
31178-59-3
M.F
C15H12I4NNaO5
M. Wt
816.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levothyroxine sodium monohydrate

CAS Number

31178-59-3

Product Name

Levothyroxine sodium monohydrate

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate

Molecular Formula

C15H12I4NNaO5

Molecular Weight

816.87 g/mol

InChI

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1

InChI Key

ANMYAHDLKVNJJO-LTCKWSDVSA-M

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+]

The exact mass of the compound Levothyroxine sodium monohydrate is 816.6792 g/mol and the complexity rating of the compound is 426. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levothyroxine sodium monohydrate is the monosodium salt form of levothyroxine, a synthetic analog of the thyroid hormone thyroxine (T4). It is chemically designated as L-3,3',5,5'-tetraiodothyronine monosodium hydrate, with the empirical formula C15H10I4NNaO4H2OC_{15}H_{10}I_{4}NNaO_{4}\cdot H_{2}O and a molecular weight of approximately 798.85 g/mol. This compound plays a crucial role in regulating metabolism, growth, and development in the body by mimicking the effects of naturally occurring thyroid hormones .

Levothyroxine sodium undergoes various biochemical transformations in the body. The primary reaction involves its conversion to triiodothyronine (T3), the more active form of thyroid hormone, through deiodination. This process is facilitated by type I and type II 5′-deiodinases, which remove iodine atoms from levothyroxine, resulting in T3 and other metabolites. The metabolic pathway also includes further deiodination leading to inactive products .

Levothyroxine sodium exerts its biological effects by binding to thyroid hormone receptors located in the nucleus of cells. This binding initiates transcriptional changes that enhance metabolic activity across various tissues. The compound influences numerous physiological processes, including:

  • Metabolism: Increases basal metabolic rate.
  • Cardiovascular Function: Enhances heart rate and cardiac output.
  • Growth and Development: Critical for neurological development in infants and children.
  • Lipid Metabolism: Promotes lipolysis and carbohydrate utilization .

Levothyroxine sodium is synthesized through a multi-step chemical process that typically involves:

  • Iodination of Tyrosine: Starting with tyrosine, iodine atoms are introduced to form diiodotyrosine.
  • Coupling Reaction: Two diiodotyrosines are coupled to form thyroxine.
  • Sodium Salt Formation: The thyroxine is then converted into its monosodium salt form through neutralization with sodium hydroxide or sodium bicarbonate.
  • Crystallization: Finally, the product is crystallized to obtain levothyroxine sodium monohydrate .

Levothyroxine sodium is primarily used for:

  • Hypothyroidism Treatment: It serves as a replacement therapy for individuals whose thyroid glands do not produce sufficient hormones.
  • Thyroid Cancer Management: Used as an adjunct therapy alongside surgical and radioiodine treatments for certain types of thyroid cancer.
  • Congenital Hypothyroidism: Administered to infants diagnosed with this condition to promote normal growth and development .

Levothyroxine sodium can interact with various substances, affecting its efficacy and safety profile:

  • Food Interactions: Absorption can be significantly reduced when taken with food; therefore, it is recommended to take it on an empty stomach.
  • Drug Interactions: Certain medications, such as antacids containing calcium or aluminum, iron supplements, and some antidepressants, can interfere with levothyroxine absorption or metabolism.
  • Hormonal Interactions: Estrogens may increase the requirement for levothyroxine due to altered thyroid hormone binding proteins .

Several compounds share structural similarities or therapeutic uses with levothyroxine sodium. Here are some notable examples:

Compound NameStructural FormulaUnique Features
TriiodothyronineC15H12I3NO4C_{15}H_{12}I_{3}NO_{4}More potent than levothyroxine; acts faster but has a shorter half-life.
Desiccated Thyroid ExtractVariable composition from animal sourcesContains both T4 and T3; less standardized in dosage compared to synthetic forms.
LiothyronineC15H11I3NO4C_{15}H_{11}I_{3}NO_{4}Synthetic T3; used when rapid action is needed or when T4 conversion is impaired.
Thyroid HormoneVariable (natural mixture)Derived from animal sources; contains both T4 and T3 in varying ratios.

Levothyroxine sodium stands out due to its specific formulation as a synthetic T4 that allows for precise dosing and predictable pharmacokinetics compared to other compounds that may have variable effects or potencies .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

816.6792 g/mol

Monoisotopic Mass

816.6792 g/mol

Heavy Atom Count

26

UNII

B82379R9W0

Wikipedia

Levothyroxine sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-27-2023

Explore Compound Types